molecular formula C18H29N3O3S B4475105 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide

Cat. No.: B4475105
M. Wt: 367.5 g/mol
InChI Key: GMLHSSFKXMPJCU-UHFFFAOYSA-N
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Description

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with a suitable sulfonyl chloride to form 4-methylpiperazin-1-yl sulfonyl chloride.

    Coupling Reaction: The intermediate is then reacted with 4-formylbenzoic acid under basic conditions to form 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzoic acid.

    Amidation: Finally, the benzoic acid derivative is coupled with pentan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pentan-2-yl)benzamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a pentan-2-yl group

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-4-5-15(2)19-18(22)17-8-6-16(7-9-17)14-25(23,24)21-12-10-20(3)11-13-21/h6-9,15H,4-5,10-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHSSFKXMPJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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